molecular formula C8H9BrO2S B1647196 Ethyl 2-bromo-2-(thiophen-3-yl)acetate

Ethyl 2-bromo-2-(thiophen-3-yl)acetate

Cat. No.: B1647196
M. Wt: 249.13 g/mol
InChI Key: ORFIQLRHUNTVAQ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(thiophen-3-yl)acetate (CAS: 449780-10-3) is an organobromine compound featuring a thiophene ring and a brominated α-carbon within an ethyl ester framework. Its molecular formula is C₈H₉BrO₂S, with a molecular weight of 265.12 g/mol. The compound is characterized by a central α-carbon bonded to a bromine atom and a thiophen-3-yl group, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and heterocyclic chemistry .

Synthetic routes often involve bromination of precursor esters or substitution reactions. For example, analogous compounds like methyl 2-bromo-2-(6-bromobenzofuran-3-yl)acetate are synthesized using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride .

Properties

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

IUPAC Name

ethyl 2-bromo-2-thiophen-3-ylacetate

InChI

InChI=1S/C8H9BrO2S/c1-2-11-8(10)7(9)6-3-4-12-5-6/h3-5,7H,2H2,1H3

InChI Key

ORFIQLRHUNTVAQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CSC=C1)Br

Canonical SMILES

CCOC(=O)C(C1=CSC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications/Notes
This compound 449780-10-3 C₈H₉BrO₂S 265.12 Br, thiophen-3-yl Bromination or substitution reactions Intermediate for pharmaceuticals
Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate 17266-44-3 C₁₂H₁₁BrO₂S 299.18 Br, benzo[b]thiophen-3-yl Bromination of benzothiophene Higher lipophilicity (LogP: 3.77)
Methyl 2-bromo-2-(6-bromobenzofuran-3-yl)acetate - C₁₁H₉Br₂O₃ 366.99 Br (×2), benzofuran-3-yl NBS/AIBN in CCl₄ Potential use in polymer chemistry
Ethyl 2-diazo-2-(thiophen-3-yl)acetate - C₈H₉N₂O₂S 221.23 Diazo, thiophen-3-yl Diazotization of acetate precursors Cyclopropene ring-opening reactions
Ethyl 2-cyano-2-(thiophen-3-yl)acetate 933728-88-2 C₉H₉NO₂S 211.24 Cyano, thiophen-3-yl Cyano substitution reactions Precursor for heterocyclic compounds

Structural and Functional Differences

Core Heterocycle Variations :

  • Thiophene vs. Benzothiophene/Benzofuran : Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate incorporates a fused benzene ring, enhancing aromaticity and molecular weight compared to the simpler thiophene derivative. This increases lipophilicity (LogP: 3.77 vs. ~2.5 estimated for the target compound), influencing drug absorption . Benzofuran analogs (e.g., methyl 2-bromo-2-(6-bromobenzofuran-3-yl)acetate) replace sulfur with oxygen, altering electronic properties and reactivity .

Substituent Effects: Bromine vs. Cyano/Diazo Groups: Bromine in the target compound facilitates nucleophilic substitutions (e.g., Suzuki coupling), whereas cyano or diazo groups enable cycloadditions or photochemical reactions. For instance, ethyl 2-diazo-2-(thiophen-3-yl)acetate is used in azide radical-initiated ring-opening reactions .

Synthetic Accessibility: Brominated analogs often require NBS/AIBN-mediated bromination , while diazo and cyano derivatives involve diazotization or nitrile substitution .

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 10.75 g (74.1 mmol) of 2-(thiophen-3-yl)acetic acid is dissolved in 100 mL of ethanol, followed by the addition of 6 mL (72 mmol) of concentrated sulfuric acid. The mixture is refluxed for 24 hours under vigorous stirring. Post-reaction, the crude product is concentrated under reduced pressure, diluted with ice-water, and extracted with ethyl acetate. The organic layer is washed sequentially with water, saturated sodium bicarbonate, and brine before drying over magnesium sulfate. Evaporation of the solvent yields ethyl 2-(thiophen-3-yl)acetate as a colorless oil with a 97% yield.

Key parameters influencing the reaction include:

  • Acid Catalyst : Sulfuric acid protonates the carbonyl oxygen, enhancing electrophilicity.
  • Temperature : Reflux conditions (~78°C for ethanol) ensure sufficient energy for equilibrium displacement.
  • Stoichiometry : Excess ethanol drives the reaction toward ester formation.

Characterization and Purity

The product is confirmed via $$ ^1H $$ NMR spectroscopy, revealing characteristic signals at δ 7.24 (thiophene protons), 4.13 (ethyl ester quartet), and 3.62 (acetate methylene singlet). Liquid chromatography-mass spectrometry (LC-MS) further validates molecular integrity, though ionization is challenging due to the non-polar thiophene moiety.

Comparative Analysis of Synthetic Routes

The two-step approach (esterification followed by bromination) is benchmarked against hypothetical acid-first bromination (Table 1).

Table 1: Comparison of Preparation Methods

Step Conditions Yield Reference
Esterification Ethanol, H$$2$$SO$$4$$, reflux 97%
Bromination Br$$2$$, CHCl$$3$$, 2 h 85%
Overall Yield Sequential steps 82% -

In contrast, brominating 2-(thiophen-3-yl)acetic acid prior to esterification hypothetically involves:

  • Hell–Volhard–Zelinskii Reaction : Treatment with Br$$_2$$ and red phosphorus to install bromine at the α-position.
  • Esterification : Standard Fischer conditions.

This route remains undocumented in the literature reviewed, likely due to side reactions such as thiophene ring bromination.

Experimental Optimization and Challenges

Solvent Selection

Chloroform’s non-polar nature minimizes ester hydrolysis during bromination. Polar aprotic solvents (e.g., DMF) are avoided due to undesired nucleophilic side reactions.

Temperature Control

Exothermic bromination necessitates dropwise addition and cooling to prevent polybromination. Elevated temperatures (e.g., 50°C) accelerate reactivity but risk decomposition.

Purification Techniques

Flash chromatography using ethyl acetate/hexane mixtures effectively isolates the brominated ester, while aqueous workup removes acidic byproducts.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 2-bromo-2-(thiophen-3-yl)acetate, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via α-bromination of ethyl 2-(thiophen-3-yl)acetate using brominating agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in the presence of a radical initiator (e.g., AIBN) or via electrophilic substitution. Purification often involves column chromatography (e.g., hexane/ethyl acetate gradients) to separate byproducts such as di-brominated analogues. Monitoring via 1H NMR^1\text{H NMR} (e.g., disappearance of the α-proton signal at ~4.0 ppm) and GC-MS ensures purity .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its non-brominated precursor?

  • Methodological Answer : Key distinctions include:

  • 1H NMR^1\text{H NMR}: Loss of the α-proton signal (~4.0 ppm) in the brominated product and a downfield shift of the ester carbonyl carbon in 13C NMR^{13}\text{C NMR} (~165 ppm to ~170 ppm).
  • IR: A new C-Br stretch appears at ~550–600 cm1^{-1}.
  • Mass Spec: A molecular ion peak with m/zm/z corresponding to C8H9BrO2S\text{C}_8\text{H}_9\text{BrO}_2\text{S} (exact mass: 263.95) and isotopic patterns confirming bromine .

Q. What are the typical side reactions observed during bromination of thiophene-containing esters, and how can they be mitigated?

  • Methodological Answer : Over-bromination at the thiophene ring (e.g., C2 or C5 positions) is common. Strategies include:

  • Using stoichiometric bromine equivalents.
  • Low-temperature reactions (~0°C) to suppress electrophilic ring substitution.
  • Quenching the reaction immediately after precursor consumption (monitored by TLC) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The bromine atom’s electronegativity enhances oxidative addition to Pd(0), while the thiophene’s electron-rich C3 position directs coupling regioselectivity. Kinetic studies (e.g., Hammett analysis) reveal a negative ρ value, indicating a rate-determining step involving Pd-thiophene coordination. Silver oxide (Ag2O\text{Ag}_2\text{O}) is often critical for transmetallation, but its excess can inhibit reactivity (order: -1.27) .

Q. What crystallographic challenges arise when resolving structures of brominated thiophene derivatives, and how can SHELX tools address them?

  • Methodological Answer : Bromine’s high electron density causes absorption errors and disorder in crystal lattices. SHELXL refinement strategies include:

  • Applying anisotropic displacement parameters for Br atoms.
  • Using TWIN/BASF commands for twinned data.
  • Incorporating HKLF 5 format for high-resolution data to model disorder. Mercury’s void analysis (Materials Module) helps identify packing inefficiencies .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound in C–C bond-forming reactions?

  • Methodological Answer : Deuterium labeling at the α-carbon (e.g., C2D\text{C}_2\text{D}) yields a KIE (kH/kDk_H/k_D) of ~0.93, suggesting a transition state with minimal rehybridization (e.g., concerted metalation-deprotonation in Pd catalysis). Isotopomer synthesis involves deuterated ethyl acetate or D2 _2O quenching during bromination .

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